molecular formula C11H8F3NO2 B2656881 Methyl 5-(trifluoromethyl)-1H-indole-2-carboxylate CAS No. 1362860-89-6

Methyl 5-(trifluoromethyl)-1H-indole-2-carboxylate

Cat. No.: B2656881
CAS No.: 1362860-89-6
M. Wt: 243.185
InChI Key: FXGFFFIBKZLKIY-UHFFFAOYSA-N
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Description

Methyl 5-(trifluoromethyl)-1H-indole-2-carboxylate is a compound that belongs to the class of trifluoromethylated indoles. The trifluoromethyl group (-CF3) is known for its significant impact on the chemical and physical properties of organic molecules, often enhancing their stability, lipophilicity, and bioavailability . This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated indole in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of Methyl 5-(trifluoromethyl)-1H-indole-2-carboxylate may involve large-scale batch or continuous flow processes. The use of flow chemistry can enhance the efficiency and safety of the synthesis by providing better control over reaction parameters and reducing the risk of hazardous conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(trifluoromethyl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated indoles, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted indoles .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(trifluoromethyl)-1H-indole-3-carboxylate
  • Methyl 4-(trifluoromethyl)-1H-indole-2-carboxylate
  • Methyl 6-(trifluoromethyl)-1H-indole-2-carboxylate

Uniqueness

Methyl 5-(trifluoromethyl)-1H-indole-2-carboxylate is unique due to the specific position of the trifluoromethyl group on the indole ring, which can significantly influence its chemical reactivity and biological activity. The position of the trifluoromethyl group can affect the compound’s electronic properties, steric interactions, and overall stability, making it distinct from other similar compounds .

Properties

IUPAC Name

methyl 5-(trifluoromethyl)-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO2/c1-17-10(16)9-5-6-4-7(11(12,13)14)2-3-8(6)15-9/h2-5,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXGFFFIBKZLKIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1362860-89-6
Record name methyl 5-(trifluoromethyl)-1H-indole-2-carboxylate
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